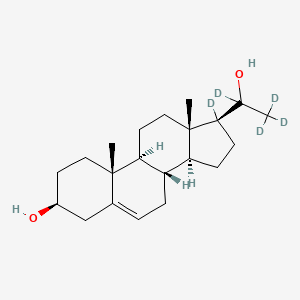
20|A-Dihydro Pregnenolone-d5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
20α-Dihydro Pregnenolone-d5 is a deuterium-labeled analog of 20α-Dihydro Pregnenolone, a steroid metabolite. This compound is primarily used in scientific research, particularly in the fields of biochemistry and pharmacology, due to its stable isotope labeling which aids in the study of metabolic pathways and mechanisms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 20α-Dihydro Pregnenolone-d5 involves the incorporation of deuterium atoms into the pregnenolone structure. This can be achieved through various synthetic routes, including the reduction of pregnenolone using deuterium-labeled reducing agents. The reaction conditions typically involve the use of solvents like dichloromethane and catalysts to facilitate the reduction process .
Industrial Production Methods: Industrial production of 20α-Dihydro Pregnenolone-d5 follows similar synthetic routes but on a larger scale. The process involves the use of high-throughput liquid chromatography-mass spectrometry (LC-MS/MS) for the quantification and purification of the compound .
Analyse Des Réactions Chimiques
Types of Reactions: 20α-Dihydro Pregnenolone-d5 undergoes various chemical reactions, including:
Oxidation: Conversion to 20α-Hydroxy Pregnenolone-d5 using oxidizing agents.
Reduction: Further reduction to form other deuterium-labeled steroids.
Substitution: Introduction of different functional groups to the steroid backbone.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Deuterium-labeled reducing agents such as lithium aluminum deuteride.
Substitution: Various organic reagents depending on the desired functional group.
Major Products: The major products formed from these reactions include various deuterium-labeled steroids and their derivatives .
Applications De Recherche Scientifique
20α-Dihydro Pregnenolone-d5 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in metabolic studies to understand steroid biosynthesis and metabolism.
Biology: Helps in studying the role of steroids in cellular processes and signaling pathways.
Medicine: Used in pharmacokinetic studies to understand the distribution and metabolism of steroid-based drugs.
Industry: Employed in the development of new steroid-based pharmaceuticals and in quality control processes.
Mécanisme D'action
The mechanism of action of 20α-Dihydro Pregnenolone-d5 involves its interaction with various enzymes and receptors in the body. As a deuterium-labeled analog, it mimics the behavior of natural pregnenolone but allows for easier tracking and quantification in metabolic studies. The molecular targets include steroidogenic enzymes and nuclear receptors involved in steroid hormone biosynthesis and regulation .
Comparaison Avec Des Composés Similaires
Pregnenolone: The parent compound, involved in the biosynthesis of various steroid hormones.
17-Hydroxy Pregnenolone: A hydroxylated derivative involved in the production of glucocorticoids and androgens.
Allopregnanolone: A neurosteroid with significant effects on the central nervous system.
Uniqueness: 20α-Dihydro Pregnenolone-d5 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracking in metabolic studies. This makes it a valuable tool in research compared to its non-labeled counterparts .
Propriétés
Formule moléculaire |
C21H34O2 |
|---|---|
Poids moléculaire |
323.5 g/mol |
Nom IUPAC |
(3S,8S,9S,10R,13S,14S,17S)-17-deuterio-10,13-dimethyl-17-(1,2,2,2-tetradeuterio-1-hydroxyethyl)-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C21H34O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h4,13,15-19,22-23H,5-12H2,1-3H3/t13?,15-,16-,17+,18-,19-,20-,21+/m0/s1/i1D3,13D,17D |
Clé InChI |
QAAQQTDJEXMIMF-XOAFWOSDSA-N |
SMILES isomérique |
[2H][C@@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)C([2H])(C([2H])([2H])[2H])O |
SMILES canonique |
CC(C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


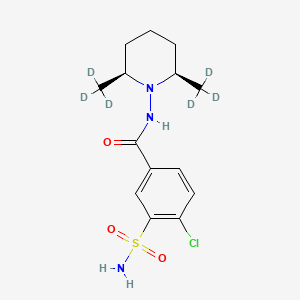
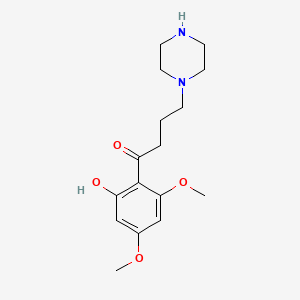
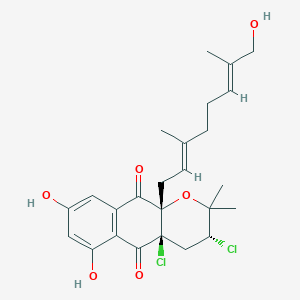
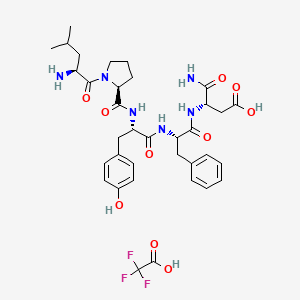
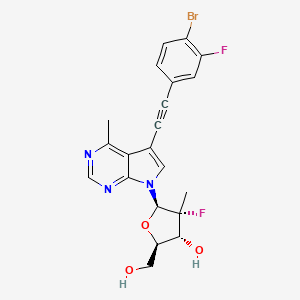
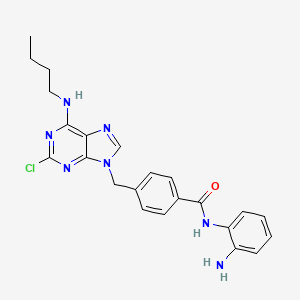
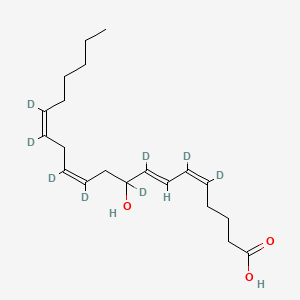
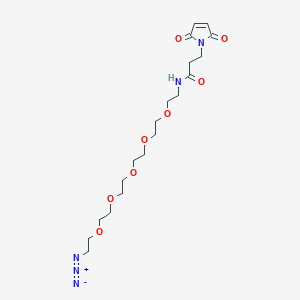

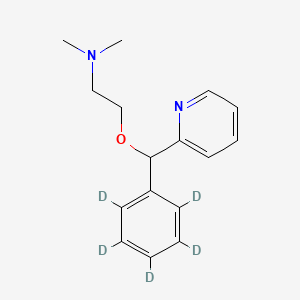

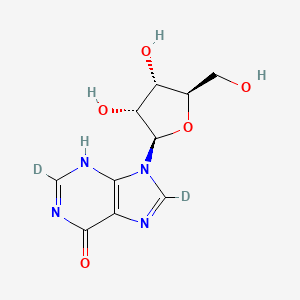
![4-amino-N-[(1S)-1-(4-chlorophenyl)-3-[4-[3-[2-[2-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoyl]piperazin-1-yl]propyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide](/img/structure/B12418270.png)
![(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminohexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid](/img/structure/B12418271.png)
